4-tert-Butyl-1-nitrosopiperidine

概要

説明

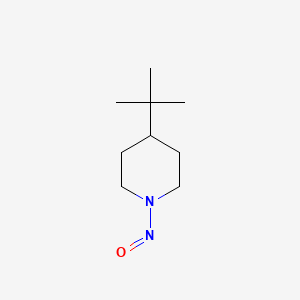

4-tert-Butyl-1-nitrosopiperidine: is an organic compound with the molecular formula C₉H₁₈N₂O. It is a derivative of piperidine, a six-membered heterocyclic amine, and features a nitroso group (-NO) attached to the nitrogen atom. The tert-butyl group at the fourth position of the piperidine ring provides steric hindrance, influencing the compound’s reactivity and stability .

準備方法

Synthetic Routes and Reaction Conditions: 4-tert-Butyl-1-nitrosopiperidine can be synthesized through the nitrosation of 4-tert-butylpiperidine. The reaction typically involves the use of nitrosating agents such as sodium nitrite (NaNO₂) in the presence of an acid like hydrochloric acid (HCl). The reaction is carried out at low temperatures to control the formation of the nitroso group .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale nitrosation reactions under controlled conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or distillation to obtain the desired product .

化学反応の分析

Types of Reactions: 4-tert-Butyl-1-nitrosopiperidine undergoes various chemical reactions, including:

Oxidation: The nitroso group can be oxidized to form nitro compounds.

Reduction: The nitroso group can be reduced to form amines.

Substitution: The tert-butyl group can participate in substitution reactions, leading to the formation of different derivatives

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be employed.

Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions

Major Products Formed:

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Various substituted piperidines

科学的研究の応用

Chemistry

In the field of chemistry, 4-tert-butyl-1-nitrosopiperidine serves as an intermediate in the synthesis of complex organic molecules. It is utilized in various organic reactions, particularly in the nitrosation of secondary amines. The compound's steric hindrance from the tert-butyl group influences its reactivity, allowing for selective reactions under specific conditions .

Synthesis Applications:

- Nitrosation Reactions: It can be used to synthesize other nitroso compounds from secondary amines, which are important in producing pharmaceuticals and agrochemicals.

- Organic Synthesis: Its unique structure allows it to act as a reagent for creating biologically active compounds .

Biological Applications

The biological activities of this compound have been investigated, particularly its interactions with biomolecules. Research indicates potential roles in:

- Antihypertensive Agents: Similar nitroso compounds have been studied for their ability to inhibit enzymes related to hypertension .

- Carcinogenic Studies: Although some nitrosamines are known carcinogens, studies suggest that this compound exhibits lower carcinogenic potency compared to other nitrosamines. This is attributed to its steric hindrance affecting metabolic pathways .

Case Study: Nitrosamine Carcinogenicity

A comparative study examined the carcinogenic effects of various nitrosamines, including this compound. Results indicated that it has a lower tumor induction rate compared to more potent nitrosamines like N-nitrosodimethylamine (NDMA), suggesting its potential safety in certain applications .

Medical Research

Research is ongoing into the therapeutic applications of this compound as a precursor for drug development. Its ability to form covalent bonds with nucleophilic sites on biomolecules may lead to novel therapeutic agents targeting specific diseases.

Potential Therapeutic Applications:

- Drug Development: As a precursor for synthesizing new drugs, particularly those targeting metabolic pathways affected by nitroso compounds.

- Biological Activity Studies: Investigations into its effects on cellular processes and potential antiviral properties are underway .

Industrial Applications

In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications in chemical manufacturing.

Industrial Uses:

- Specialty Chemicals Production: It serves as an intermediate in producing various specialty chemicals used in different industrial sectors.

- Material Science: Its stability and reactivity can be exploited in developing new materials with specific properties.

Data Summary Table

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Intermediate for organic synthesis | Used in nitrosation reactions; influences reactivity due to steric hindrance |

| Biology | Investigated for biological activity | Lower carcinogenic potency compared to other nitrosamines; potential antihypertensive effects |

| Medicine | Precursor for drug development | Ongoing studies into therapeutic applications; potential antiviral properties |

| Industry | Production of specialty chemicals | Utilized as an intermediate in chemical manufacturing |

作用機序

The mechanism of action of 4-tert-Butyl-1-nitrosopiperidine involves its interaction with molecular targets through the nitroso group. The nitroso group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity .

類似化合物との比較

4-tert-Butylpiperidine: Lacks the nitroso group, making it less reactive in certain chemical reactions.

1-Nitrosopiperidine: Lacks the tert-butyl group, resulting in different steric and electronic properties.

4-Methyl-1-nitrosopiperidine: Has a methyl group instead of a tert-butyl group, leading to different reactivity and stability

Uniqueness: 4-tert-Butyl-1-nitrosopiperidine is unique due to the combination of the nitroso group and the sterically hindered tert-butyl group. This combination imparts distinct reactivity and stability, making it valuable in various chemical and biological applications .

生物活性

4-tert-Butyl-1-nitrosopiperidine (CAS Number: 46061-25-0) is an organic compound characterized by a piperidine ring with a nitroso group and a tert-butyl substituent. This structure imparts unique chemical properties that influence its biological activity. The compound has garnered interest in various fields, including medicinal chemistry and toxicology, due to its potential interactions with biological systems.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₈N₂O

- Molecular Weight : 170.25 g/mol

- Functional Groups : Nitroso group (-NO), tert-butyl group

The presence of the nitroso group allows for covalent bonding with nucleophilic sites on biomolecules, which can lead to various biological effects, including potential genotoxicity and carcinogenicity .

The biological activity of this compound is primarily attributed to its nitroso functionality. This group can react with nucleophiles in biological systems, leading to modifications of proteins and nucleic acids. The tert-butyl group provides steric hindrance, which can affect the compound's reactivity and selectivity towards specific biological targets .

Toxicological Studies

Research has indicated that nitrosamines, including this compound, may exhibit carcinogenic properties. A comparative analysis shows that the introduction of sterically bulky groups like tert-butyl can significantly reduce the carcinogenic potential of nitrosamines. For instance, studies suggest that compounds with branched alkyl chains demonstrate reduced genotoxicity compared to their linear counterparts .

Case Study: Carcinogenicity Assessment

In a study examining the carcinogenic potential of various nitrosamines, it was found that this compound displayed lower tumorigenic activity compared to simpler structures such as N-nitrosopiperidine (NPIP). The presence of the tert-butyl group likely contributes to this reduced activity by hindering metabolic activation pathways .

In Vitro Studies

Recent investigations into the biological effects of this compound have focused on its interaction with enzymes and cellular systems. For instance, in vitro assays have demonstrated that this compound can inhibit specific proteolytic enzymes, suggesting potential applications in therapeutic contexts .

Table 1: In Vitro Biological Activity of this compound

| Assay Type | Result Description | Reference |

|---|---|---|

| Enzyme Inhibition | Moderate inhibition of proteases | |

| Cytotoxicity | Low cytotoxic effects on cell lines | |

| Genotoxicity | Induces micronuclei formation |

Medicinal Chemistry

This compound is being explored as a precursor for synthesizing novel therapeutic agents. Its ability to modify biomolecules makes it a candidate for developing drugs targeting specific diseases through covalent modification mechanisms.

Industrial Use

In industrial contexts, this compound is utilized in the synthesis of specialty chemicals and materials. Its unique reactivity profile allows it to serve as an intermediate in complex organic reactions .

特性

IUPAC Name |

4-tert-butyl-1-nitrosopiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-9(2,3)8-4-6-11(10-12)7-5-8/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVZWACWGVWVKEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCN(CC1)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10196706 | |

| Record name | 4-tert-Butylnitrosopiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vapor Pressure |

0.00805 [mmHg] | |

| Record name | N-Nitroso-4-tert-butylpiperidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21298 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

46061-25-0 | |

| Record name | 4-tert-Butylnitrosopiperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046061250 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-tert-Butylnitrosopiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。